N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely known for its potential applications in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is not fully understood. However, it has been suggested that this compound works by inhibiting certain enzymes and proteins that are involved in the development of various diseases. This inhibition leads to a reduction in inflammation, cancer cell growth, and bacterial growth.
Biochemical and Physiological Effects:
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, the limitations of using this compound include its limited stability and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide. One direction is to further investigate its mechanism of action and identify its target proteins and enzymes. Another direction is to explore its potential applications in the treatment of other diseases, such as cardiovascular diseases and neurodegenerative diseases. Additionally, future research could focus on improving the stability and bioavailability of this compound to enhance its efficacy in vivo.
Conclusion:
In conclusion, N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a promising compound that has potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a valuable tool in the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis method of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves the reaction between 2-aminothiophenol and ethyl 2-bromoacetate, followed by the reaction with 4-methoxybenzenesulfonyl chloride. The final product is obtained after purification and recrystallization. This synthesis method has been reported in the literature and has been used by many researchers to obtain this compound.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to be effective in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-3-25-13-6-9-15-16(10-13)26-18(19-15)20-17(21)11-27(22,23)14-7-4-12(24-2)5-8-14/h4-10H,3,11H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRWDLVZRWDXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide |
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